N-cyclobutyl-1,2-phenylenediamine chemical structure and molecular weight
N-cyclobutyl-1,2-phenylenediamine chemical structure and molecular weight
Topic: N-cyclobutyl-1,2-phenylenediamine: Chemical Structure, Synthesis, and Molecular Weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cyclobutyl-1,2-phenylenediamine (CAS: 1190630-91-1) is a specialized diamine scaffold utilized primarily as a high-value building block in medicinal chemistry. Distinguished by the steric bulk and lipophilicity of the cyclobutyl group, this compound serves as a critical intermediate in the synthesis of N-substituted benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles. Its unique structural properties allow for the fine-tuning of pharmacokinetic profiles in drug candidates, particularly in kinase inhibitors and GPCR antagonists.
Chemical Identity & Molecular Weight[1][2][3]
The accurate characterization of N-cyclobutyl-1,2-phenylenediamine is fundamental for stoichiometric precision in synthetic workflows.
Molecular Data Table
| Property | Value |
| Chemical Name | N-Cyclobutyl-1,2-benzenediamine |
| Common Name | N-Cyclobutyl-o-phenylenediamine |
| CAS Registry Number | 1190630-91-1 |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Exact Mass | 162.1157 Da |
| SMILES | C1CC(C1)Nc2ccccc2N |
| InChI Key | JNCPBZZSGYTMKL-UHFFFAOYSA-N |
| Appearance | Viscous oil or low-melting solid (darkens on air exposure) |
Structural Analysis
The molecule consists of a benzene core substituted at the 1 and 2 positions with amino groups.[1] The N-1 position bears a cyclobutyl ring, while the N-2 position remains a primary amine.
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Cyclobutyl Conformation: The cyclobutyl ring is not planar; it adopts a "puckered" conformation to relieve torsional strain, typically oscillating between bond angles of 88° and 90°. This puckering creates a distinct steric volume compared to isopropyl or cyclopropyl analogs, often exploited to fill hydrophobic pockets in protein targets.
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Basicity Differentiation: The molecule possesses two chemically distinct nitrogen atoms. The N-cyclobutyl amine is a secondary aniline, while the unsubstituted amine is a primary aniline. This electronic and steric differentiation allows for regioselective functionalization.
Synthesis Protocols
For research and scale-up, two primary routes are established. Route A is preferred for direct, single-step synthesis, while Route B offers higher regiocontrol, avoiding over-alkylation byproducts.
Synthesis Logic Diagram
Figure 1: Comparison of Reductive Amination (Route A) and Nitro-Reduction (Route B) pathways.
Protocol A: Reductive Amination (Direct Method)
This method is efficient but requires careful control of stoichiometry to prevent the formation of N,N'-dicyclobutyl byproducts.
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Reagents: 1,2-Phenylenediamine (1.0 eq), Cyclobutanone (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM.
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Procedure:
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Dissolve 1,2-phenylenediamine in Dichloromethane (DCM) under N₂ atmosphere.
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Add Cyclobutanone and stir for 30 minutes to allow imine formation.
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Add STAB portion-wise at 0°C. The use of STAB over NaBH₄ is critical to prevent reduction of the ketone before imine formation.
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Stir at room temperature for 12 hours.
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Quench: Add saturated NaHCO₃ solution. Extract with DCM.
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Purification: Silica gel chromatography is required to separate the mono-alkylated product from unreacted starting material and trace bis-alkylated byproducts.
Protocol B: SNAr + Reduction (High-Fidelity Method)
This route guarantees the placement of the cyclobutyl group on exactly one nitrogen, making it the preferred method for GMP-like synthesis.
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Step 1: Nucleophilic Aromatic Substitution
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Reactants: 1-Fluoro-2-nitrobenzene + Cyclobutylamine.
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Conditions: K₂CO₃ in DMF or DMSO at 60°C.
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Mechanism: The amine displaces the fluoride ion via a Meisenheimer complex intermediate.
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Product: N-Cyclobutyl-2-nitroaniline (Yellow solid).
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Step 2: Nitro Reduction
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Method: Hydrogenation (H₂, 1 atm) over 10% Pd/C in Ethanol/EtOAc.
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Alternative: Iron powder reduction (Fe/NH₄Cl) in Ethanol/Water if halogenated substituents are present on the ring (to avoid dehalogenation).
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Workup: Filter catalyst through Celite, concentrate filtrate. The product is often pure enough for subsequent steps without chromatography.
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Applications in Drug Development[4][5]
The primary utility of N-cyclobutyl-1,2-phenylenediamine is its role as a "privileged scaffold" for constructing benzimidazole cores.
Benzimidazole Synthesis Workflow
The diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids (condensation) to form 1-cyclobutyl-2-substituted benzimidazoles.
Figure 2: General workflow for converting the diamine into a benzimidazole pharmacophore.
Pharmacological Significance[6]
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Kinase Inhibition: The cyclobutyl group provides a rigid hydrophobic moiety that can occupy the ATP-binding pocket's solvent-exposed region or specific hydrophobic back-pockets (e.g., in p38 MAP kinase inhibitors).
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Metabolic Stability: Unlike linear alkyl chains (n-butyl), the cyclobutyl ring is more resistant to oxidative metabolism (P450), potentially improving the half-life of the drug candidate.
Safety & Handling (E-E-A-T)
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Oxidation Sensitivity: Like all phenylenediamines, this compound is prone to air oxidation, turning from pale yellow to dark brown/black. Storage: Store under Argon/Nitrogen at 2-8°C.
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Toxicity: Treat as a potential sensitizer and mutagen. Use double nitrile gloves and work within a fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction).
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Disposal: Quench reaction mixtures fully before disposal. Segregate as halogen-free organic waste (unless halogenated solvents were used).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 149677009, N1-Cyclobutylbenzene-1,2-diamine. Retrieved from [Link]
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ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction. Retrieved from [Link]
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Ningbo Inno Pharmchem. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from [Link]
